molecular formula C21H30O5 B12412941 20-Hydroxy Prednisolone-d8

20-Hydroxy Prednisolone-d8

Cat. No.: B12412941
M. Wt: 370.5 g/mol
InChI Key: LCOVYWIXMAJCDS-LDOCUAHGSA-N
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Description

20-Hydroxy Prednisolone-d8 is a deuterated derivative of 20-Hydroxy Prednisolone, a synthetic corticosteroid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of corticosteroids. The deuterium atoms in this compound make it a valuable tool for tracing and quantifying the compound in biological systems using mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Hydroxy Prednisolone-d8 involves the microbial transformation of prednisolone. Streptomyces roseochromogenes TS79 is used to hydroxylate prednisolone to produce 20-Hydroxy Prednisolone . The reaction parameters are optimized to achieve maximum conversion, with 7.5 mg/ml prednisolone dissolved in dimethyl sulfoxide (DMSO) and added to a 24-hour pre-culture fermentation containing 0.05% magnesium sulfate (MgSO4). The incubation is carried out for 24 hours, resulting in a 95.1% conversion rate .

Industrial Production Methods

Industrial production of this compound follows similar microbial transformation processes. The use of optimized fermentation conditions ensures high yield and purity of the compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

20-Hydroxy Prednisolone-d8 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 20th position can be oxidized to form ketones.

    Reduction: The carbonyl groups in the steroid nucleus can be reduced to hydroxyl groups.

    Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, which are valuable intermediates in the synthesis of other corticosteroids .

Scientific Research Applications

20-Hydroxy Prednisolone-d8 is widely used in scientific research for:

Mechanism of Action

20-Hydroxy Prednisolone-d8 exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound’s anti-inflammatory and immunosuppressive effects are mediated through these molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20-Hydroxy Prednisolone-d8 is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracing in pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C21H30O5

Molecular Weight

370.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17?,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,16D,18D

InChI Key

LCOVYWIXMAJCDS-LDOCUAHGSA-N

Isomeric SMILES

[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(CO)O)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C

Canonical SMILES

CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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